Tetradecahydroanthracene is a fully saturated polycyclic aromatic hydrocarbon characterized by its molecular formula and a molecular weight of approximately 192.34 g/mol. This compound is a derivative of anthracene, where all double bonds in the aromatic rings have been hydrogenated. It exists in several stereoisomeric forms, including trans-anti-trans-tetradecahydroanthracene and perhydroanthracene, which differ based on the configuration of their hydrogen atoms around the carbon skeleton .
Tetradecahydroanthracene can be synthesized through several methods:
Tetradecahydroanthracene has several notable applications:
Tetradecahydroanthracene shares structural similarities with several compounds, which include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Anthracene | Aromatic structure with three fused benzene rings | |
Perhydroanthracene | Fully saturated derivative of anthracene | |
Tetradecane | Straight-chain alkane without aromatic rings | |
Dodecane | Shorter straight-chain alkane |
Tetradecahydroanthracene is unique due to its combination of structural characteristics derived from anthracene while being fully saturated. This saturation alters its chemical reactivity compared to its unsaturated analogs like anthracene, making it less reactive towards electrophilic aromatic substitution reactions but more amenable to hydrogenation processes.
Tetradecahydroanthracene follows systematic IUPAC nomenclature conventions, with the primary name derived from its parent compound anthracene through the addition of the "tetradecahydro-" prefix, indicating the complete saturation of all fourteen carbon atoms that previously participated in aromatic bonding. The molecular formula C₁₄H₂₄ reflects the addition of fourteen hydrogen atoms to the original anthracene structure (C₁₄H₁₀), representing complete hydrogenation of the three fused benzene rings. The compound possesses a molecular weight of 192.3404 g/mol, as consistently reported across multiple chemical databases.
The IUPAC Standard InChI notation for the generic tetradecahydroanthracene structure is InChI=1S/C14H24/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h11-14H,1-10H2, with the corresponding InChIKey GVJFFQYXVOJXFI-UHFFFAOYSA-N. This notation captures the fundamental connectivity pattern while acknowledging that multiple stereoisomers exist with different spatial arrangements. The simplified molecular input line-entry system (SMILES) representation C1CCC2CC3CCCCC3CC2C1 provides a linear notation for the basic structural framework.
Alternative nomenclature systems recognize this compound under various synonyms including perhydroanthracene, reflecting its complete saturation, and specific stereoisomeric designations such as trans-anti-trans-tetradecahydroanthracene. The Chemical Abstracts Service (CAS) registry system assigns multiple numbers to different stereoisomers, with the primary CAS number 6596-35-6 representing the unspecified stereochemistry.
The structural transformation from anthracene to tetradecahydroanthracene represents a fundamental change in molecular geometry and electronic properties. Anthracene, the parent compound, consists of three linearly fused benzene rings with the molecular formula C₁₄H₁₀, exhibiting planar geometry and extensive π-electron delocalization. The aromatic system in anthracene provides characteristic properties including blue fluorescence under ultraviolet radiation, with absorption maxima around 400-500 nm. In contrast, tetradecahydroanthracene adopts a three-dimensional saturated structure where all aromatic character has been eliminated through complete hydrogenation.
The conversion process involves the systematic addition of hydrogen across all six C=C double bonds present in the anthracene framework, fundamentally altering the molecular shape from planar to a complex three-dimensional architecture. This structural modification eliminates the aromatic stabilization energy and removes the characteristic optical properties associated with the parent compound. The resulting saturated system exhibits typical alkane-like properties, with reduced reactivity toward electrophilic aromatic substitution reactions that readily occur in anthracene.
Comparison with related polycyclic aromatic hydrocarbons reveals the unique position of tetradecahydroanthracene within this chemical family. While compounds such as phenanthrene share the same molecular formula as anthracene but differ in ring fusion patterns, tetradecahydroanthracene maintains the linear three-ring connectivity of anthracene while completely eliminating aromaticity. This places it in the category of saturated polycyclic hydrocarbons, sharing characteristics with other fully hydrogenated aromatic systems while retaining the structural memory of its aromatic precursor.
The complete saturation of tetradecahydroanthracene introduces multiple stereogenic centers, resulting in a complex family of stereoisomers with distinct three-dimensional arrangements. The NIST WebBook identifies several specific stereoisomeric forms, including trans-anti-trans-tetradecahydroanthracene and various cis-trans configurations. These stereoisomers are distinguished by their stereochemical descriptors using the Cahn-Ingold-Prelog priority system, with designations such as (4aα,8aα,9aα,10aα) and (4aα,8aβ,9aα,10aβ) indicating the spatial arrangement around specific carbon centers.
The stereochemical complexity arises from the ring junction positions, where the hydrogen atoms can adopt either axial or equatorial orientations relative to the cyclohexane-like conformations of the saturated rings. The notation system employs α and β descriptors to indicate the stereochemistry at bridgehead carbons, with α typically representing the configuration that places substituents below the average plane of the ring system and β indicating the opposite orientation. These distinctions are crucial for understanding the physical and chemical properties of individual isomers.
Stereoisomer | CAS Number | IUPAC Designation | Configuration |
---|---|---|---|
trans-anti-trans | 6596-35-6 | (4aα,8aα,9aα,10aα) | All-trans junctions |
cis-anti-cis | 29863-91-0 | (4aα,8aβ,9aα,10aβ) | Mixed cis-trans |
cis-trans | 2109-05-9 | (4aα,8aα,9aα,10aβ) | Specific mixed |
The thermodynamic stability of different stereoisomers varies significantly, with the all-trans configuration generally representing the most stable arrangement due to minimized steric interactions. Experimental thermochemical data indicates reaction enthalpy values of -23.3 ± 1.2 kJ/mol for specific isomerization processes, highlighting the energetic differences between stereoisomeric forms. These stereochemical considerations are essential for synthetic planning and for understanding the product distributions in hydrogenation reactions of anthracene.
The catalytic hydrogenation of anthracene to tetradecahydroanthracene proceeds through a stepwise mechanism involving sequential addition of hydrogen atoms to the aromatic rings [2] [3]. The initial hydrogenation typically occurs at the central ring, forming 9,10-dihydroanthracene as the primary intermediate product [16] [20]. This selectivity arises from the higher electron density and reduced aromaticity of the central ring compared to the terminal rings [3].
The hydrogenation pathway involves multiple intermediates, progressing from anthracene through dihydroanthracene, tetrahydroanthracene, and octahydroanthracene before reaching the fully saturated tetradecahydroanthracene [12] [15]. Each hydrogenation step requires increasingly severe reaction conditions due to the progressive loss of aromatic stabilization energy [2] [20].
Mechanistic studies using density functional theory calculations have revealed that the hydrogenation process involves both metal-catalyzed hydrogen activation and Brønsted acid-mediated protonation steps [3]. The metal sites facilitate hydrogen dissociation and transfer, while acidic sites on bifunctional catalysts promote ring saturation through proton addition [3] [21].
Nickel-based catalysts represent one of the most extensively studied systems for anthracene hydrogenation [2] [4]. Nickel supported on Hβ-zeolite demonstrates exceptional activity under supercritical carbon dioxide conditions, achieving complete anthracene conversion at 100°C and 7 megapascals pressure [2]. The supercritical carbon dioxide medium eliminates mass transfer limitations and enhances hydrogen solubility, resulting in superior reaction rates compared to conventional liquid-phase systems [2].
Platinum and rhodium catalysts prepared by strong electrostatic adsorption show remarkable selectivity for specific hydrogenation products [16]. Platinum on alumina catalysts exhibit preferential formation of symmetrical octahydroanthracene with 93% selectivity at near-complete conversion [16]. The strong electrostatic adsorption preparation method produces smaller metal particles with higher dispersion, exposing more active sites compared to traditional wet impregnation methods [16].
Bimetallic iron-cobalt systems supported on zeolites demonstrate significant catalytic activity for anthracene hydrogenation [15]. Iron-cobalt on calcium-A zeolite achieves 87% anthracene conversion with 84% selectivity toward hydrogenated products at 400°C and 6 megapascals [15]. The corresponding system on ZSM-5 zeolite shows enhanced conversion of 91%, though with reduced selectivity of 71% for hydrogenated derivatives [15].
Molybdenum disulfide nanoflowers synthesized through microemulsion-mediated hydrothermal methods exhibit exceptional performance for deep hydrogenation [12]. These nanostructured catalysts achieve 89.8% selectivity for octahydroanthracene, representing a 31-fold improvement over commercial bulk molybdenum disulfide [12]. The enhanced activity results from high exposure of catalytic active sites due to smaller particle size and enlarged interlayer distances [12].
The hydrogenation kinetics follow complex patterns dependent on temperature, pressure, and catalyst loading [20]. Initial hydrogenation rates are typically first-order with respect to anthracene concentration and hydrogen partial pressure [20]. However, the kinetics become more complex as hydrogenation proceeds due to competitive adsorption of intermediates and products [20].
Temperature optimization studies reveal distinct optimal ranges for different hydrogenation stages [4] [15]. Initial hydrogenation to dihydroanthracene occurs efficiently at moderate temperatures of 100-240°C [2] [16]. Complete hydrogenation to tetradecahydroanthracene requires elevated temperatures of 400-450°C to overcome the decreased reactivity of partially hydrogenated intermediates [15] [4].
Pressure effects demonstrate critical importance for achieving high selectivity toward fully hydrogenated products [2]. At 7 megapascals, octahydroanthracene selectivity reaches maximum values, while lower pressures favor incomplete hydrogenation due to enhanced desorption of partially hydrogenated intermediates [2]. Higher pressures increase hydrogen concentration at active sites, promoting complete ring saturation [2].
Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Primary Product | Selectivity (%) |
---|---|---|---|---|---|
Ni/Hβ-zeolite | 100 | 7 | 100 | Octahydroanthracene | High at 7 MPa |
Fe-Co/CaA | 400 | 6 | 87 | Hydrogenated derivatives | 84 |
Fe-Co/ZSM-5 | 400 | 6 | 91 | Hydrogenated derivatives | 71 |
Pt/Al₂O₃-SEA | 240 | 7 | ~100 | sym-Octahydroanthracene | 93 |
MoS₂-A nanoflowers | 350 | 8 | NR | Octahydroanthracene | 89.8 |
Tetradecahydroanthracene exists as five distinct diastereomeric forms due to the presence of four chiral centers created during complete hydrogenation [9] [10]. These stereoisomers arise from different relative configurations at the ring junction positions, designated using cis and trans nomenclature to describe the fusion geometry between adjacent cyclohexane rings [10].
The five possible diastereomers include trans-anti-trans, cis-anti-cis, trans-syn-trans, cis-syn-cis, and cis-anti-trans configurations [9] [27] [29]. Each diastereomer adopts distinct conformational preferences, with some forms favoring all-chair conformations while others require boat or twist-boat arrangements for one or more cyclohexane rings [9].
The stereochemical analysis reveals that tetradecahydroanthracene represents an AAAA-type system where all four chiral centers are equivalent, resulting in fewer possible stereoisomers than would occur with independent chiral centers [10]. This equivalence simplifies the stereochemical landscape while still presenting significant synthetic challenges for selective preparation [10].
The trans-anti-trans diastereomer exhibits the highest thermodynamic stability due to its ability to adopt an all-chair conformation without steric strain [9] [27]. This isomer has a melting point of 47-49°C and an estimated boiling point of 263.35°C [27]. The conformational flexibility allows optimal positioning of substituents in equatorial orientations, minimizing steric interactions [9].
The cis-anti-cis diastereomer shows significantly different physical properties, with a melting point of 122-123.5°C and a predicted boiling point of 273.7°C [31]. This higher melting point reflects the more rigid molecular structure resulting from conformational constraints that prevent optimal chair conformations [31].
Density functional theory calculations indicate substantial energy differences between diastereomers, with the most stable trans-anti-trans form serving as the thermodynamic product under equilibrating conditions [9]. The energy barriers for interconversion between diastereomers are typically high due to the need for ring flipping and stereochemical inversion at multiple centers [9].
Achieving stereoselective synthesis of specific tetradecahydroanthracene diastereomers requires careful catalyst design and reaction condition optimization [16]. Platinum-based catalysts show promising selectivity when anthracene adsorbs in a parallel orientation to the metal surface, promoting syn-addition pathways that favor specific stereochemical outcomes [16].
Rhodium catalysts demonstrate alternative selectivity patterns due to different substrate adsorption modes [16]. When anthracene adopts a lateral orientation on rhodium surfaces, the hydrogenation proceeds through alternative pathways leading to different diastereomeric products [16]. This mechanistic difference provides opportunities for controlling stereochemical outcomes through catalyst selection [16].
Bifunctional catalysts combining metal hydrogenation sites with acidic centers offer potential for stereoselective synthesis through isomerization processes [3]. These systems can promote equilibration between kinetically formed products and thermodynamically favored diastereomers under controlled conditions [3].
Stereoisomer Configuration | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Conformational Stability |
---|---|---|---|---|---|
trans-anti-trans | 28071-99-0 | 47-49 | 263.35 (estimated) | 0.9200 (estimated) | All chair conformations |
cis-anti-cis | 29863-91-0 | 122-123.5 | 273.7±7.0 (predicted) | 0.914±0.06 (predicted) | Mixed conformations |
trans-syn-trans | 1755-19-7 | NR | NR | NR | Chair conformations |
Large-scale production of tetradecahydroanthracene faces significant engineering challenges related to the extreme reaction conditions required for complete hydrogenation [25] [26]. The high temperatures and pressures necessary for tetradecahydroanthracene formation create substantial capital and operating cost burdens for industrial implementation [25].
Heat management represents a critical challenge due to the highly exothermic nature of aromatic ring hydrogenation [25] [26]. Continuous removal of reaction heat becomes increasingly difficult as reactor size increases, potentially leading to dangerous temperature excursions and catalyst deactivation [25]. Advanced reactor designs incorporating internal heat exchange systems are essential for safe large-scale operation [25].
Mass transfer limitations become pronounced in large-scale reactors, particularly for three-phase systems involving hydrogen gas, liquid substrate, and solid catalyst [25]. Trickle-bed reactor configurations can partially address these limitations but require careful optimization of liquid and gas flow rates to maintain adequate catalyst wetting and hydrogen availability [25] [13].
Industrial-scale tetradecahydroanthracene production suffers from rapid catalyst deactivation through multiple mechanisms [13] [26]. Coke formation occurs readily under the severe reaction conditions, blocking active sites and reducing catalyst effectiveness over time [13]. Metal sintering at high temperatures leads to loss of active surface area and decreased catalytic activity [26].
Sulfur compounds present in industrial anthracene feedstocks cause severe catalyst poisoning, particularly for noble metal catalysts [13]. Red mud catalysts activated with hydrochloric acid show promise for processing sulfur-containing feeds, though with reduced activity compared to conventional catalysts [13].
Catalyst regeneration strategies involve controlled oxidation to remove carbonaceous deposits followed by reduction to restore metallic active sites [26]. However, repeated regeneration cycles lead to progressive loss of catalyst activity due to irreversible sintering and support degradation [26].
The complex product mixture resulting from anthracene hydrogenation presents formidable separation challenges for industrial production [24]. Multiple diastereomers of tetradecahydroanthracene, along with partially hydrogenated intermediates, create separation difficulties that significantly impact process economics [24].
Conventional distillation techniques face limitations due to the high melting point of anthracene and its tendency to sublime rather than distil cleanly [24]. Pipeline blockages frequently occur during distillation operations, disrupting continuous production and requiring expensive heating systems to maintain material flow [24].
Advanced separation strategies involving multiple distillation stages with carefully controlled temperature and pressure profiles show promise for improved product recovery [24]. However, these techniques require substantial energy input and sophisticated process control systems [24].
The high capital investment required for industrial tetradecahydroanthracene production stems from the need for high-pressure reactor systems and sophisticated separation equipment [25]. Operating costs remain elevated due to high hydrogen consumption and energy-intensive processing conditions [25].
Process intensification through novel reactor designs and reaction media offers potential for improved economics [2]. Supercritical carbon dioxide systems demonstrate enhanced reaction rates and selectivity but require specialized equipment and safety systems [2].
Alternative production routes involving renewable feedstocks and green chemistry principles represent emerging opportunities for sustainable tetradecahydroanthracene production [23]. However, these approaches currently lack the scale and economic viability for commercial implementation [23].
Challenge Category | Specific Issue | Current Solutions | Remaining Difficulties | Research Priority |
---|---|---|---|---|
Catalyst Deactivation | Coke formation, metal sintering | Bifunctional catalysts, regeneration | Long-term stability | High |
Product Separation | Complex product mixtures | Advanced distillation techniques | Energy-intensive separation | High |
Stereoselectivity Control | Multiple diastereomer formation | Optimized catalyst design | Limited control methods | Medium |
Heat Management | Highly exothermic reactions | Continuous flow reactors | Temperature gradients | Medium |
Reactor Design | Mass transfer limitations | Supercritical CO₂ medium | Scale-up complexity | High |
Economic Factors | High pressure requirements | Process intensification | Capital investment | Medium |
Irritant